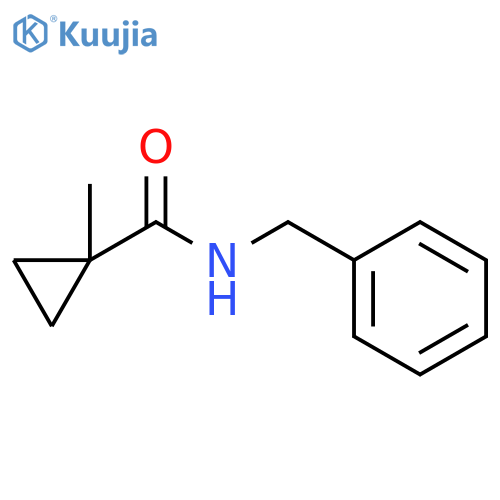Cas no 1019680-55-7 (N-benzyl-1-methylcyclopropane-1-carboxamide)

1019680-55-7 structure
商品名:N-benzyl-1-methylcyclopropane-1-carboxamide
N-benzyl-1-methylcyclopropane-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- Cyclopropanecarboxamide, 1-methyl-N-(phenylmethyl)-
- N-benzyl-1-methylcyclopropane-1-carboxamide
- N-Benzyl-1-methylcyclopropanecarboxamide
- 1019680-55-7
-
- インチ: InChI=1S/C12H15NO/c1-12(7-8-12)11(14)13-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14)
- InChIKey: RHMLEGNVMIKAAL-UHFFFAOYSA-N
- ほほえんだ: CC1(C(NCC2=CC=CC=C2)=O)CC1
計算された属性
- せいみつぶんしりょう: 189.115364102g/mol
- どういたいしつりょう: 189.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
N-benzyl-1-methylcyclopropane-1-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM202544-1g |
N-benzyl-1-methylcyclopropane-1-carboxamide |
1019680-55-7 | 95% | 1g |
$549 | 2023-02-19 | |
| Chemenu | CM202544-1g |
N-benzyl-1-methylcyclopropane-1-carboxamide |
1019680-55-7 | 95% | 1g |
$549 | 2021-06-15 | |
| Alichem | A019140096-1g |
N-Benzyl-1-methylcyclopropanecarboxamide |
1019680-55-7 | 95% | 1g |
$483.48 | 2023-09-04 |
N-benzyl-1-methylcyclopropane-1-carboxamide 関連文献
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
